molecular formula C18H13ClFN3O2S B2895211 3-(2-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 536725-52-7

3-(2-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No. B2895211
CAS RN: 536725-52-7
M. Wt: 389.83
InChI Key: IOTGIGIZDRVJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H13ClFN3O2S and its molecular weight is 389.83. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Research: Antiviral Agents

This compound has potential applications in the development of new antiviral agents. The isoxazole ring present in the compound is a feature found in many pharmacologically active molecules. For instance, derivatives of isoxazole have been reported to show inhibitory activity against influenza A and other viruses . The presence of chlorophenyl and fluorophenyl groups could be explored for their binding affinity to viral proteins, potentially leading to new treatments for viral infections.

Agricultural Chemistry: Plant Growth Regulators

The structure of this compound resembles that of indole-3-acetic acid, a plant hormone involved in the regulation of growth . Research could be directed towards synthesizing derivatives that mimic or inhibit the action of natural plant hormones, thus controlling plant growth and development.

Biochemical Research: Enzyme Inhibition

Isoxazole derivatives have been used in the preparation of β-lactamase inhibitors . The compound could be studied for its ability to inhibit enzymes that are crucial for bacterial resistance to antibiotics, potentially leading to the development of new antibacterial drugs.

Mechanism of Action

Pharmacokinetics

Its solubility in organic solvents suggests it may have good absorption and distribution profiles. Its metabolism and excretion patterns are currently unknown.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, its solubility in organic solvents suggests that it may be more effective in lipid-rich environments.

properties

IUPAC Name

3-(2-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O2S/c1-10-15(16(23-25-10)11-6-2-3-7-12(11)19)17(24)22-18(26)21-14-9-5-4-8-13(14)20/h2-9H,1H3,(H2,21,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTGIGIZDRVJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(=S)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide

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